molecular formula C12H12N2OS2 B2909124 4-(ethylthio)-N-(thiazol-2-yl)benzamide CAS No. 898429-34-0

4-(ethylthio)-N-(thiazol-2-yl)benzamide

Cat. No. B2909124
CAS RN: 898429-34-0
M. Wt: 264.36
InChI Key: APTYVWPMARQQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethylthio)-N-(thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole-based compound that has been synthesized using various methods.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(ethylthio)-N-(thiazol-2-yl)benzamide in lab experiments is its potent anticancer and antifungal activity. It is also relatively easy to synthesize using various methods. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in various applications.

Future Directions

There are several future directions for research on 4-(ethylthio)-N-(thiazol-2-yl)benzamide. One of the primary areas of research is to understand its mechanism of action fully. This will enable researchers to optimize its use in various applications. Another area of research is to explore its potential use as an antiviral agent. Additionally, research can be conducted to optimize its synthesis method and improve its pharmacokinetic properties. Finally, further studies can be conducted to explore its potential use in other fields such as agriculture and material science.
Conclusion
In conclusion, 4-(Ethylthio)-N-(thiazol-2-yl)benzamide is a thiazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit significant anticancer and antifungal activity and has been studied extensively for its potential use in medicinal chemistry. While its mechanism of action is not fully understood, it has significant biochemical and physiological effects. There are several future directions for research on this compound, including understanding its mechanism of action fully, exploring its potential use as an antiviral agent, and optimizing its synthesis method and pharmacokinetic properties.

Synthesis Methods

4-(Ethylthio)-N-(thiazol-2-yl)benzamide can be synthesized using various methods. One of the common methods is the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4-nitrobenzoic acid to obtain the final product. Other methods involve the use of different reagents and conditions to obtain the compound.

Scientific Research Applications

4-(Ethylthio)-N-(thiazol-2-yl)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications is in the field of medicinal chemistry, where it has been found to exhibit significant anticancer activity against various cancer cell lines. It has also been studied for its potential use as an antifungal agent.

properties

IUPAC Name

4-ethylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-2-16-10-5-3-9(4-6-10)11(15)14-12-13-7-8-17-12/h3-8H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTYVWPMARQQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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